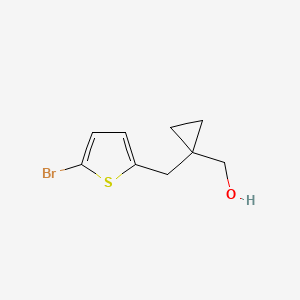

(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol

Description

Properties

Molecular Formula |

C9H11BrOS |

|---|---|

Molecular Weight |

247.15 g/mol |

IUPAC Name |

[1-[(5-bromothiophen-2-yl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C9H11BrOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,11H,3-6H2 |

InChI Key |

MRTFDEYVSQYSQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC=C(S2)Br)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclopropylmethanol Core

The cyclopropylmethanol moiety, a key intermediate in the target compound, is commonly prepared via catalytic hydrogenation of cyclopropanecarboxaldehyde. According to a German patent (DE19543087A1), this hydrogenation is performed under mild conditions (20–50 °C, 2.4–5.2 bar) using Raney cobalt, Raney nickel, or supported nickel catalysts in inert solvents like heptane or cyclohexane. The process achieves high selectivity (97–100%) and conversion rates (~72%), producing cyclopropylmethanol efficiently without extensive by-product formation. The reaction conditions are optimized to prevent over-hydrogenation of the cyclopropane ring, which would yield undesired n-butanol derivatives (Table 1).

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 20–50 °C | High selectivity (97–100%) |

| Pressure | 2.4–5.2 bar | Conversion ~72% |

| Catalyst | Raney Co, Raney Ni, supported Ni | Efficient hydrogenation |

| Solvent | Heptane, cyclohexane | Inert medium, prevents side reactions |

| Selectivity | >99% | Minimal by-products |

Table 1: Hydrogenation conditions for cyclopropanecarboxaldehyde to cyclopropylmethanol

Preparation of (5-Bromothiophen-2-yl)methyl Derivative

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Catalysts | Conditions | Yield/Selectivity |

|---|---|---|---|---|

| Cyclopropylmethanol synthesis | Catalytic hydrogenation | Raney Co, Raney Ni, supported Ni | 20–50 °C, 2.4–5.2 bar, inert solvent | 97–100% selectivity, ~72% conversion |

| Bromothiophene Grignard reaction | Mg activation, Grignard formation | Mg, I2, dry Et2O, bromothiophene derivative | 0 °C, N2 atmosphere | 39–57% isolated yield |

| Bromomethylation of cyclopropylmethanol | Triarylphosphite, bromine addition | Triarylphosphite, Br2 | <0 °C (preferably -10 to -5 °C) | High purity, high yield |

| Final coupling and purification | Quenching, filtration, chromatography | NH4Cl, silica gel chromatography | Room temperature | Moderate to good yields |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

Biological Probes: Can be used as a probe to study biological systems due to its brominated thiophene moiety.

Medicine:

Drug Development: Potential use in the development of new pharmaceuticals, especially those targeting specific pathways involving thiophene derivatives.

Industry:

Material Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol would depend on its specific application. For instance, in biological systems, it may interact with specific proteins or enzymes, altering their function. The brominated thiophene moiety could play a role in binding to specific molecular targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Aromatic Substituent Effects

- Thiophene vs. Pyridine vs. Phenyl: The 5-bromothiophene group in the target compound confers distinct electronic and steric properties compared to pyridine or phenyl analogs. Bromopyridine derivatives (e.g., CAS 827628-20-6) exhibit higher polarity due to pyridine’s nitrogen, impacting solubility in polar solvents like methanol or water. In contrast, bromothiophene and bromophenyl analogs are more lipophilic, favoring organic phases .

Bromine Position and Reactivity

- In contrast, the 4-bromophenyl analog (CAS 98480-31-0) places bromine para to the cyclopropane, altering regioselectivity in subsequent reactions .

Biological Activity

(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12BrS

- Molecular Weight : 246.17 g/mol

The presence of the bromine atom and the thiophene ring structure is significant as these features influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom enhances the binding affinity and specificity towards target sites, which may modulate various biological processes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives containing bromothiophene moieties have demonstrated selective cytotoxicity against several cancer cell lines:

| Cell Line | EC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Triple-negative breast) | >20 | Low activity |

| IGR39 (Melanoma) | 2.5 – 20.2 | Moderate activity |

| Panc-1 (Pancreatic carcinoma) | 2.5 – 20.2 | Moderate activity |

| PPC-1 (Prostate carcinoma) | 2.5 – 20.2 | High selectivity |

These findings indicate that while some compounds exhibit low activity against aggressive cancers like MDA-MB-231, others show promising results in inhibiting growth in melanoma and prostate cancer cells .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example, derivatives of ciprofloxacin containing the bromothiophene moiety were tested against various Gram-positive and Gram-negative bacteria. Significant activity was noted against:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Bacillus subtilis | Significant inhibition |

These results suggest that the incorporation of the bromothiophene structure enhances antimicrobial efficacy .

Case Studies

-

Anticancer Evaluation :

A study synthesized a series of pyrrolidinone-hydrazone derivatives, where one compound bearing a bromothiophene moiety showed selective cytotoxicity against prostate carcinoma cells with an EC50 value significantly lower than that for normal fibroblasts, indicating potential for targeted cancer therapy . -

Antimicrobial Efficacy :

In another investigation, compounds were tested for their ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). Compounds containing the 5-bromothiophen-2-yl group exhibited promising results in reducing bacterial viability, suggesting their utility in treating resistant infections .

Q & A

(Basic) What are the recommended synthetic strategies for (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol?

Methodological Answer:

The synthesis of this cyclopropane-containing compound can involve two key steps:

Formation of the cyclopropane ring : Utilize a [2+1] cyclopropanation reaction between a vinyl thiophene derivative and a diazo compound (e.g., dimethyl diazomalonate) under catalytic conditions (e.g., Rh(II) or Cu(I) catalysts) to ensure stereochemical control .

Introduction of the bromothiophene moiety : Employ cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 5-bromo-2-thienylboronic acid and a cyclopropane-derived electrophile (e.g., bromide or triflate). Optimize conditions (e.g., Pd(PPh₃)₄ catalyst, K₃PO₄ base, aqueous/organic solvent mixtures at 90°C) for high yield and selectivity .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradient).

(Basic) How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the cyclopropane protons (δ 0.5–1.5 ppm, characteristic coupling constants J = 4–8 Hz for geminal protons). The hydroxymethyl group (-CH₂OH) appears as a triplet (δ 3.5–4.0 ppm) .

- ¹³C NMR : Confirm the cyclopropane carbons (δ 10–20 ppm) and the bromothiophene aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry (HRMS) : Use ESI-TOF to verify the molecular ion peak ([M+H]⁺) and isotopic pattern (Br presence) .

- X-ray Crystallography : If crystalline, determine absolute configuration and bond angles to confirm cyclopropane geometry .

(Advanced) How can reaction selectivity be optimized during cyclopropane ring formation?

Methodological Answer:

- Catalyst Selection : Use chiral Rh(II) carboxylates (e.g., Rh₂(S-DOSP)₄) to achieve enantioselective cyclopropanation, minimizing side products like dienes .

- Solvent Effects : Polar aprotic solvents (e.g., DCM or THF) enhance reaction rates and selectivity by stabilizing transition states .

- Temperature Control : Lower temperatures (0–25°C) reduce competing pathways (e.g., carbene dimerization) .

Validation : Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

(Advanced) What computational tools predict the reactivity and metabolic pathways of this compound?

Methodological Answer:

- Reactivity Prediction : Use PubChem’s PISTACHIO and REAXYS databases to model reaction pathways (e.g., bromine substitution patterns or cyclopropane ring-opening reactions) .

- Metabolic Stability : Apply BKMS_METABOLIC for in silico prediction of Phase I/II metabolism (e.g., oxidation of the hydroxymethyl group or thiophene ring) .

- Docking Studies : Utilize AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors), guided by structural analogs in and .

(Basic) What are the recommended solubility and formulation strategies for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (primary solvent) at 10 mM stock concentration. For aqueous buffers (e.g., PBS), use co-solvents like ethanol (<5% v/v) to prevent precipitation .

- Formulation for Assays :

- In vitro : Prepare working solutions via serial dilution in assay buffer (e.g., DMEM with 0.1% BSA).

- In vivo (preliminary) : Use PEG-400 or cyclodextrin-based carriers for parenteral administration .

Stability : Store stock solutions at -80°C (6 months) or -20°C (1 month); avoid freeze-thaw cycles .

(Advanced) How to design biological assays to study its interaction with enzymes or receptors?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with structural homology to those interacting with bromothiophene derivatives (e.g., kinases or GPCRs) .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity with a quenched substrate) at varying compound concentrations (1 nM–100 µM) .

- Binding Affinity : Perform SPR (Surface Plasmon Resonance) to measure K_d values against immobilized targets .

- Data Analysis : Fit dose-response curves using GraphPad Prism to calculate IC₅₀ or EC₅₀ values. Cross-validate with molecular dynamics simulations .

(Advanced) How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Case Example : If NMR signals for cyclopropane protons overlap with thiophene protons:

- 2D NMR (HSQC, COSY) : Resolve coupling networks and assign protons unambiguously .

- Isotopic Labeling : Synthesize a deuterated analog to simplify the spectrum .

- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09) .

Documentation : Report all conflicting data and resolution methods in supplementary materials for reproducibility .

(Basic) What are the safety and handling protocols for this compound?

Methodological Answer:

- Hazard Assessment : Based on structural analogs ( ), assume potential irritancy (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Quench brominated compounds with NaHCO₃ before disposal in halogenated waste containers .

Reference : Consult PubChem’s Safety Data Sheet (SDS) for analogous bromothiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.